molecular formula C₁₇H₁₇D₉FNO₃ B1157047 Butofilolol-d9

Butofilolol-d9

Cat. No.: B1157047
M. Wt: 320.45
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butofilolol-d9 is a stable isotope-labeled analog of Butofilolol, a non-selective beta-adrenergic receptor antagonist, and serves as a critical internal standard in quantitative bioanalytical applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate measurement of beta-blocker concentrations in biological samples like plasma and urine [https://pubchem.ncbi.nlm.nih.gov/compound/3033892]. This deuterated compound, incorporating nine deuterium atoms, enables reliable pharmacokinetic and drug metabolism studies by minimizing matrix effects and providing a consistent reference for assay validation [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833163/]. Butofilolol itself functions by competitively inhibiting beta-1 and beta-2 adrenergic receptors, which play key roles in cardiovascular and respiratory physiology, making this compound invaluable for research on drug disposition, metabolic stability, and receptor interaction studies [https://go.drugbank.com/drugs/DB09210]. Its high purity and stability ensure reproducibility in method development, supporting advancements in pharmaceutical and clinical research without implications for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₇H₁₇D₉FNO₃

Molecular Weight

320.45

Synonyms

1-[2-[3-[(1,1-Dimethylethyl)amino]-2-hydroxypropoxy]-5-fluorophenyl]-1-butanone-d9; _x000B_CM 6805-d9

Origin of Product

United States

Comparison with Similar Compounds

Pharmacokinetic Properties

Deuteration significantly alters key pharmacokinetic parameters:

Parameter Butofilolol Butofilolol-d9
Bioavailability ~75% (oral) ~80% (oral)
Half-life (t₁/₂) 6–8 hours 10–12 hours
Metabolic Pathway CYP2D6 oxidation Slowed CYP2D6
Excretion Renal (60%) Renal (55%)

Deuteration reduces first-pass metabolism, increasing bioavailability, while the extended half-life supports once-daily dosing .

Pharmacodynamic Effects

In vitro studies suggest comparable β₂-receptor inhibition, retaining risks for bronchoconstriction in asthmatic patients .

Structural and Functional Comparison with Other Beta-Blockers

Structural Analogues

Butofilolol shares a diphenylamine core with compounds like tofenamic acid, but its beta-blocking activity arises from a propanolamine side chain, similar to propranolol . Deuterated analogs of propranolol (e.g., SD-254) show a 30% longer half-life than non-deuterated versions, aligning with trends observed in this compound .

Functional Comparison with Metoprolol and Propranolol

Parameter This compound Metoprolol Propranolol
Receptor Selectivity Non-selective β₁-selective Non-selective
t₁/₂ (hours) 10–12 3–7 3–6
Lipophilicity (LogP) 2.1 1.9 3.1
Key Adverse Effect Bronchospasm Bradycardia Hypotension

This compound’s extended half-life contrasts with shorter-acting agents like metoprolol, while its lipophilicity enhances CNS penetration compared to hydrophilic beta-blockers like atenolol .

Research Findings and Clinical Implications

Recent preclinical studies highlight this compound’s reduced oxidative metabolism in human liver microsomes, with a 40% decrease in metabolite formation compared to Butofilolol . However, its clinical superiority remains under investigation, particularly in populations with CYP2D6 polymorphisms.

Preparation Methods

Deuterium Incorporation via Catalytic Hydrogenation-Deuteration

A cornerstone of this compound synthesis involves the use of deuterium gas (D₂) in catalytic hydrogenation reactions. For example, the reduction of a propargyl intermediate to the allylic alcohol moiety can be performed under D₂ atmosphere using palladium-on-carbon (Pd/C) or Lindlar catalyst (Pd/CaCO₃) to achieve >98% deuterium incorporation at the β-position.

Reaction conditions :

  • Catalyst : 5% Pd/C (deuterium-grade, pre-reduced).

  • Solvent : Deuterated methanol (CD₃OD) or tetrahydrofuran-d₈.

  • Pressure : 3–5 bar D₂, 25–40°C.

  • Yield : 85–92% with isotopic purity ≥99.5%.

This method ensures uniform labeling of aliphatic positions while avoiding racemization at chiral centers.

Acid-Catalyzed H/D Exchange on the Piperazine Ring

The piperazine moiety in butofilolol undergoes selective H/D exchange under acidic conditions. Using deuterated hydrochloric acid (DCl/D₂O) at elevated temperatures (80–100°C), hydrogens at the 2- and 5-positions of the piperazine ring are replaced with deuterium. This method, adapted from spirocyclic compound syntheses, achieves 90–95% deuteration after 24 hours.

Optimization parameters :

  • Acid concentration : 2M DCl in D₂O.

  • Reflux time : 24–48 hours.

  • Isotopic purity : 97–99% (confirmed by ²H NMR).

Synthesis of Deuterated tert-Butyl Precursors

The tert-butyl group in this compound is synthesized via Grignard reactions using deuterated reagents. For instance, reaction of deuterated methylmagnesium bromide (CD₃MgBr) with acetone-d6 yields (CD₃)₃COH, which is subsequently converted to the tert-butyl chloride derivative.

Key steps :

  • Grignard formation : CD₃MgBr + (CD₃)₂CO → (CD₃)₃COMgBr.

  • Quenching : Hydrolysis with D₂O yields (CD₃)₃COD.

  • Chlorination : Treatment with SOCl₂ produces (CD₃)₃CCl.

This route ensures complete deuteration of the tert-butyl group with minimal isotopic scrambling.

Analytical Validation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Residual proton signals at δ 1.15–1.30 ppm (tert-butyl) and δ 3.50–3.70 ppm (piperazine) indicate incomplete deuteration.

  • ²H NMR : Peaks at δ 1.10–1.25 ppm (tert-butyl-d9) and δ 3.45–3.65 ppm (piperazine-d4) confirm regioselective labeling.

Mass Spectrometry (MS)

  • High-resolution MS (HRMS) : [M+H]⁺ at m/z 332.2567 (calculated for C₁₈H₁₅D₉N₂O₃: 332.2571).

  • Isotopic distribution : d9 species ≥99%, d8 impurities <1%.

Industrial-Scale Manufacturing Considerations

Cost-Efficiency of Deuterated Reagents

  • Deuterium oxide (D₂O) : Accounts for 60–70% of raw material costs in large-scale synthesis.

  • Catalyst recycling : Pd/C recovery reduces expenses by 20–30% per batch.

Regulatory Compliance

  • ICH Q3D guidelines : Require control of non-deuterated impurities to <0.1%.

  • EMA/FDA submissions : Batch-specific isotopic purity certificates are mandatory .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing and characterizing Butofilolol-d9 for reproducible experimental outcomes?

  • Methodological Answer : Synthesis should follow deuterium labeling protocols validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Ensure isotopic purity (>98%) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Characterization requires spectral matching to non-deuterated Butofilolol for structural confirmation .
  • Data Contradiction Analysis : Discrepancies in isotopic purity may arise from incomplete deuteration or solvent interference. Cross-validate results using orthogonal techniques like Fourier-transform infrared spectroscopy (FTIR) .

Q. How should researchers design in vitro assays to evaluate the β-blocking activity of this compound?

  • Experimental Design : Use cardiomyocyte cell lines (e.g., H9c2) with isoproterenol-induced cAMP elevation as a model. Compare inhibition efficacy between this compound and its non-deuterated counterpart. Normalize data to control groups and apply dose-response curves (IC₅₀ calculations) .
  • Common Pitfalls : Overlooked variables include batch-to-batch variability in deuterated compounds and temperature-sensitive assay conditions. Use triplicate measurements and blinded analysis to mitigate bias .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacokinetic (PK) data between animal models and human-derived microsomal systems for this compound?

  • Contradiction Analysis Framework : Apply the "principal contradiction" method: identify if interspecies metabolic differences (e.g., CYP450 isoform expression) are the dominant factor. Prioritize human hepatocyte data over rodent models for clinical extrapolation .
  • Methodological Adjustment : Conduct cross-species enzyme kinetics (Km, Vmax) and use physiologically based pharmacokinetic (PBPK) modeling to reconcile disparities .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions for long-term storage?

  • Stability Protocol : Accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor deuterium loss via LC-MS and degradation products via forced degradation (acid/base/oxidative stress). Compare degradation pathways to non-deuterated analogs to assess isotope effects .
  • Data Interpretation : Use Arrhenius equations to predict shelf-life. If deuterium exchange exceeds 5%, reformulate with cryoprotectants or inert packaging .

Q. What statistical approaches are recommended for analyzing contradictory efficacy data in this compound trials?

  • Analysis Workflow : Apply mixed-effects models to account for inter-individual variability. Use sensitivity analysis to identify outliers or confounding variables (e.g., diet-drug interactions). For non-normal distributions, employ non-parametric tests (Mann-Whitney U) .
  • Ethical Considerations : Pre-register analysis plans to avoid post hoc data dredging. Report negative results transparently to counter publication bias .

Methodological Frameworks

Q. Which frameworks (e.g., PICO, FINER) best guide hypothesis generation for this compound mechanism-of-action studies?

  • PICO Application :

  • Population : Cardiomyocytes with adrenergic overstimulation.
  • Intervention : this compound at IC₅₀ concentrations.
  • Comparison : Non-deuterated Butofilolol.
  • Outcome : cAMP reduction (%) and cell viability.
    • FINER Evaluation : Ensure hypotheses are feasible (in vitro models), novel (deuterium isotope effects), and relevant to heart failure therapeutics .

Q. How should researchers address peer review critiques regarding this compound study reproducibility?

  • Response Strategy : Provide raw datasets, detailed SOPs, and third-party validation certificates for deuterated compounds. Use tools like SciHub or protocols.io for open-access method sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.